molecular formula C9H9Cl2NO B10963411 N-(2,4-dichlorophenyl)propanamide CAS No. 25487-78-9

N-(2,4-dichlorophenyl)propanamide

Cat. No.: B10963411
CAS No.: 25487-78-9
M. Wt: 218.08 g/mol
InChI Key: OZCNFDJEXXWEKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)propanamide typically involves the acylation of 3,4-dichloroaniline with propanoyl chloride. The process begins with the nitration of 1,2-dichlorobenzene to produce 1,2-dichloro-4-nitrobenzene, which is then hydrogenated using Raney nickel to yield 3,4-dichloroaniline. Finally, the acylation of 3,4-dichloroaniline with propanoyl chloride results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,4-dichlorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its effects on biological systems, particularly in the context of herbicidal activity.

    Medicine: Investigated for potential therapeutic applications, including its role as a lead compound in drug development.

    Industry: Utilized in the formulation of herbicides and other agrochemical products

Mechanism of Action

The primary mechanism of action of N-(2,4-dichlorophenyl)propanamide is the inhibition of photosynthetic electron transport in plants. The compound interferes with the electron transport chain, preventing the conversion of CO₂ to carbohydrate precursors, thereby inhibiting photosynthesis. This action is particularly effective against weeds, while crops like rice possess enzymes that metabolize the compound into non-toxic forms .

Properties

CAS No.

25487-78-9

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)propanamide

InChI

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

OZCNFDJEXXWEKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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